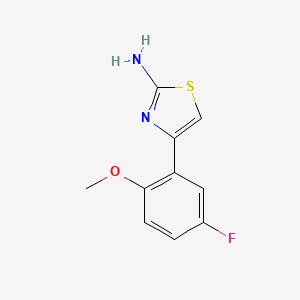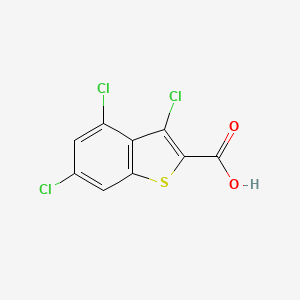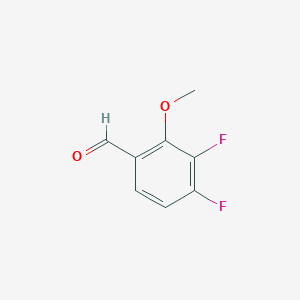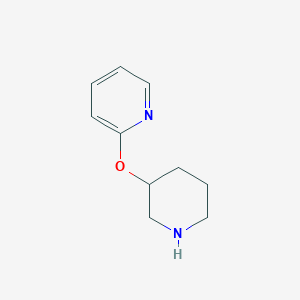
2-Bromo-N-(P-toluenesulfonyl)pyrrole
描述
2-Bromo-N-(P-toluenesulfonyl)pyrrole is an organic compound with the molecular formula C11H10BrNO2S and a molecular weight of 300.17 g/mol . It is a derivative of pyrrole, substituted with a bromine atom at the 2-position and a p-toluenesulfonyl group at the nitrogen atom. This compound is known for its stability and crystalline nature .
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-N-(P-toluenesulfonyl)pyrrole can be synthesized through a two-step process:
Bromination of Pyrrole: Pyrrole is brominated to form 2-bromopyrrole.
Tosylation: The 2-bromopyrrole is then reacted with p-toluenesulfonyl chloride to form this compound.
The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the tosylation step. The reactions are usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
2-Bromo-N-(P-toluenesulfonyl)pyrrole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives of the pyrrole.
Oxidation: Products include pyrrole-2,5-dione derivatives.
Reduction: Products include the corresponding sulfide derivatives.
科学研究应用
2-Bromo-N-(P-toluenesulfonyl)pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Bromo-N-(P-toluenesulfonyl)pyrrole involves its interaction with nucleophiles and electrophiles. The bromine atom at the 2-position is highly reactive, making it a suitable site for nucleophilic substitution reactions. The p-toluenesulfonyl group enhances the compound’s stability and reactivity by acting as an electron-withdrawing group, which facilitates various chemical transformations .
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(toluene-4-sulphonyl)-1H-pyrrole
- 2-Bromo-1-tosyl-1H-pyrrole
- 2-Bromo-1-[(4-methylphenyl)sulphonyl]-1H-pyrrole
Uniqueness
2-Bromo-N-(P-toluenesulfonyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both the bromine atom and the p-toluenesulfonyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-bromo-1-(4-methylphenyl)sulfonylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWOQDAQOPOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397287 | |
| Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290306-56-8 | |
| Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(4-toluenesulphonyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-N-(P-toluenesulfonyl)pyrrole in organic synthesis?
A1: this compound [, ] serves as a stable and robust derivative of the inherently sensitive 2-bromopyrrole. This compound exhibits excellent stability at room temperature, overcoming the limitations of 2-bromopyrrole, which tends to decompose over time. This enhanced stability makes it a valuable building block in organic synthesis, particularly in Suzuki coupling reactions with arylboronic acids [].
Q2: What is the crystal structure of this compound?
A2: this compound crystallizes in a columnar structure characterized by interdigitated C—H⋯O doubly bonded chains. These columns exhibit a herringbone packing arrangement and are interconnected through weak hydrogen bonds []. Interestingly, this structure is nearly isomorphous to its chloromethyl analog, despite the difference in size and interactions between the bromine and chloromethyl substituents [].
Q3: What are the advantages of using this compound in Suzuki coupling reactions?
A3: this compound acts as an efficient substrate in Suzuki coupling reactions with arylboronic acids []. This reaction allows for the introduction of diverse aryl groups onto the pyrrole ring, expanding the possibilities for synthesizing a wide array of substituted pyrrole derivatives, which are valuable building blocks in medicinal chemistry and materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)
